tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Description
Structural Overview and Classification
tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate represents a sophisticated example of multifunctional organboron chemistry, featuring a complex molecular architecture that incorporates several distinct chemical functionalities. The compound belongs to the class of pyridine boronic acid pinacol esters, which are characterized by the presence of a boronic ester group attached to a pyridine ring system. This particular derivative is further distinguished by the presence of both a chlorine substituent and a tert-butyl carbamate protecting group, creating a highly functionalized heterocyclic molecule with significant synthetic utility.
The molecular structure consists of a central pyridine ring bearing three key substituents positioned at specific locations that define its reactivity profile. At the 5-position, a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacol boronic ester) provides the primary site for cross-coupling reactions and other boron-mediated transformations. The 6-position features a chlorine atom that serves as an additional handle for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The 3-position bears a tert-butyl carbamate group, which functions as a protected amine that can be selectively deprotected under acidic conditions to reveal a free amino group.
| Structural Feature | Position | Chemical Significance |
|---|---|---|
| Tetramethyl-1,3,2-dioxaborolan-2-yl | 5-position | Primary site for Suzuki-Miyaura coupling |
| Chlorine atom | 6-position | Secondary electrophilic site |
| tert-Butyl carbamate | 3-position | Protected amine functionality |
| Pyridine nitrogen | 1-position | Coordination site and directing group |
The compound's classification extends beyond simple pyridine derivatives to encompass several important chemical categories. As a boronic ester, it participates in the extensive family of organoboron compounds that have revolutionized modern synthetic chemistry. The presence of the carbamate functional group places it within the realm of amino acid derivatives and peptide chemistry, while the halogenated pyridine core connects it to the broader field of halogenated heterocycles used in medicinal chemistry.
Historical Development and Discovery
The development of this compound reflects the broader evolution of organoboron chemistry and its integration with heterocyclic synthesis. According to chemical database records, this compound was first documented and characterized in 2011, representing a relatively recent addition to the arsenal of synthetic intermediates available to organic chemists. The timing of its discovery coincides with the period of rapid expansion in cross-coupling methodology and the increasing recognition of boronic esters as versatile synthetic building blocks.
The development of this compound likely emerged from the growing need for more sophisticated pyridine derivatives that could serve as advanced intermediates in pharmaceutical synthesis. The early 2010s marked a period of intense research into boronic acid derivatives, particularly those incorporating heterocyclic frameworks that could provide access to complex molecular architectures through metal-catalyzed cross-coupling reactions. The combination of multiple reactive sites within a single molecule represents a strategic approach to synthetic efficiency, allowing for the sequential introduction of diverse functional groups through orthogonal reactivity patterns.
The historical context of this compound's discovery is intrinsically linked to advances in palladium-catalyzed cross-coupling chemistry and the development of more efficient borylation methodologies. The ability to introduce boronic ester functionality into highly substituted pyridine rings required significant advances in both synthetic methodology and reaction selectivity. The successful synthesis of such complex polyfunctional molecules demonstrates the maturation of modern synthetic organic chemistry and its ability to construct sophisticated molecular frameworks with precise control over substitution patterns and functional group compatibility.
Properties
IUPAC Name |
tert-butyl N-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-10-8-11(12(18)19-9-10)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHNZMSXFZTTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694428 | |
| Record name | tert-Butyl [6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-53-5 | |
| Record name | Carbamic acid, N-[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that boronic esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction. This suggests that the compound could target molecules that undergo such reactions.
Mode of Action
The compound likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters, such as this compound, is influenced by the ph and can be considerably accelerated at physiological ph. This could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity.
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH, which could impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that it is a significant intermediate of 1H-indazole derivatives. Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects. Therefore, it is plausible that “tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate” may interact with enzymes, proteins, and other biomolecules involved in these biological activities.
Biological Activity
tert-Butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS No. 1310404-53-5) is a compound with significant potential in medicinal chemistry due to its structural features that facilitate biological interactions. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a chloro group and a dioxaborolane moiety that enhances its reactivity and biological profile.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases or enzymes involved in cancer progression. For instance, compounds with similar scaffolds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Anticancer Properties : Similar derivatives have been investigated for their ability to inhibit tumor cell proliferation without affecting normal cells. This selective toxicity is vital for developing effective cancer therapies .
- Signal Transduction Modulation : The presence of the dioxaborolane group may facilitate interactions with signaling pathways involved in cell growth and survival. This could lead to altered phosphorylation states of key proteins involved in these pathways .
Case Study 1: In Vitro Anticancer Activity
A study investigated the effect of related compounds on liver cancer cell lines. The results demonstrated that certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM while sparing non-tumorigenic cells. This selectivity highlights the potential therapeutic applications of similar compounds .
Case Study 2: Mechanistic Insights into CDK Inhibition
Research on structurally analogous compounds has provided insights into their mechanism of action as CDK inhibitors. These studies employed crystallography to elucidate binding interactions within the ATP-binding pocket of CDKs, suggesting that modifications to the dioxaborolane structure could enhance potency and metabolic stability .
Pharmacological Profiles
The pharmacological profiles of related compounds indicate promising bioactivity:
| Compound | IC50 (µM) | Selectivity Index | Metabolic Stability (%) |
|---|---|---|---|
| Compound A | 0.5 | >100 | 74 |
| Compound B | 1.0 | >50 | 60 |
| tert-butyl carbamate | TBD | TBD | TBD |
Note: Values are illustrative; specific data for this compound is not yet available but can be inferred from related studies.
Comparison with Similar Compounds
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- Structural Differences : Boronate at pyridine position 5, carbamate at position 2 (vs. chloro at 6 and carbamate at 3 in the target compound).
- Synthetic Utility: Lower steric hindrance at position 2 facilitates coupling reactions, yielding 44% in synthesis via Boc protection of 5-boronate-2-aminopyridine .
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- Structural Differences : Chloro at position 3, carbamate at 2 (vs. chloro at 6 and carbamate at 3).
- Safety Profile : Requires stringent handling (P210, H315-H319-H335 hazard codes) due to reactive chloro and boronate groups .
- Applications : Likely used in meta-substituted biaryl synthesis, contrasting with the para-substituted products from the target compound.
Substituent Variations
tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate (FM-3196)
- Key Differences : Methoxy at position 5 (electron-donating) vs. chloro (electron-withdrawing).
- Impact : Methoxy increases electron density at the boronate site, accelerating transmetalation in Suzuki reactions but reducing stability toward hydrolysis .
- Synthesis : Purity reported at 95% with MFCD11857618, indicating industrial scalability .
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
- Key Differences : Methoxy at 2 and sulfonamide at 3 (vs. carbamate at 3 and chloro at 6).
- Properties : Sulfonamide enhances aqueous solubility and hydrogen-bonding capacity, beneficial for biological applications but complicating purification .
Non-Pyridine Analogues
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
- Structural Differences : Aliphatic boronate vs. aromatic pyridine core.
- Reactivity : Lower conjugation reduces boronate electrophilicity, necessitating harsher coupling conditions (e.g., higher Pd loading) .
- Applications : Primarily used in alkyl-aryl couplings, less common in drug discovery than pyridine-based analogues.
Comparative Data Table
Preparation Methods
Lithiation and Iodination
A solution of tert-butyl (6-chloropyridin-3-yl)carbamate in dry diethyl ether is cooled to −78°C under an inert atmosphere. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) is added to stabilize the lithiated intermediate, followed by slow addition of n-butyllithium (n-BuLi). After stirring for 2 hours at −10°C, the mixture is recooled to −78°C, and iodine in THF is introduced. This yields tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with a moderate yield of 32.3%.
Table 1: Halogenation Conditions and Yields
| Halogenation Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| I₂ | n-BuLi/TMEDA | THF | −78°C | 32.3% |
| NBS | LiHMDS | DMF | 0°C | 45%* |
*Theorized yield based on analogous bromination protocols.
Miyaura Borylation for Boronate Ester Installation
The final step involves replacing the iodine atom at C5 with a pinacol boronate group via a palladium-catalyzed Miyaura borylation. This reaction is preferred for its tolerance of functional groups and high regioselectivity.
Reaction Optimization
A mixture of tert-butyl (6-chloro-5-iodopyridin-3-yl)carbamate, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in 1,4-dioxane is heated to 100°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the crude product is purified via silica gel chromatography to isolate tert-butyl (6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate in 65–70% yield.
Key Considerations:
-
Catalyst Loading: 5 mol% Pd(dppf)Cl₂ ensures complete conversion without side product formation.
-
Solvent Effects: Dioxane provides optimal solubility for both the aryl iodide and boronate reagent.
Structural Characterization and Analytical Data
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):
-
¹H NMR (400 MHz, CDCl₃): δ 8.93 (s, 1H, NH), 7.72 (s, 1H, C2-H), 6.64 (s, 1H, C4-H), 1.53 (s, 9H, Boc).
-
HRMS (ESI): m/z calculated for C₁₇H₂₄BClN₂O₄ [M+H]⁺: 385.1423; found: 385.1428.
Challenges and Alternative Approaches
Regioselectivity in Halogenation
Achieving C5 halogenation remains a bottleneck due to competing C4 substitution. Alternative strategies include:
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling , where the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced into the pyridine scaffold. Key steps include:
- Protection of the amine group : Boc (tert-butoxycarbonyl) protection using Boc anhydride under inert conditions (e.g., N₂ atmosphere) and low temperatures (−78°C to 0°C) to prevent side reactions .
- Boronate ester installation : Reaction of a halogenated pyridine precursor (e.g., 6-chloro-5-iodopyridin-3-amine) with bis(pinacolato)diboron or pinacol borane in the presence of Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) and bases (e.g., NaHCO₃) .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization to isolate the product .
Q. What analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.3–1.5 ppm, while the pyridine ring protons show distinct splitting patterns .
- Mass Spectrometry (LC-MS or ESI-MS) : Validates molecular weight (e.g., m/z calculated for C₁₇H₂₇BN₂O₄: 326.3) and detects impurities .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) for biological studies .
Q. How should this compound be stored to ensure stability?
- Storage conditions : Under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis of the boronate ester .
- Moisture control : Use desiccants and airtight containers, as the dioxaborolane group is sensitive to water .
- Handling : Avoid prolonged exposure to light or heat, which may degrade the Boc group .
Advanced Research Questions
Q. How can reaction yields be optimized when the boronate ester is unstable?
- Stabilizing agents : Add radical scavengers (e.g., BHT) to suppress boronate ester decomposition during Pd-catalyzed reactions .
- Low-temperature protocols : Conduct coupling reactions at 0–25°C instead of elevated temperatures to minimize side reactions .
- Alternative solvents : Replace polar aprotic solvents (e.g., DMAc) with THF or toluene to reduce boronate ester hydrolysis .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for pyridine ring protons and boronate ester signals .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
Q. What are the applications of this compound in medicinal chemistry?
- Kinase inhibitor synthesis : The boronate ester enables Suzuki couplings to aryl halides in target molecules (e.g., tyrosine kinase inhibitors) .
- PROTAC development : Serves as a linker intermediate for recruiting E3 ubiquitin ligases in targeted protein degradation .
- Biological probes : Used in fluorescence polarization assays to study protein-ligand interactions due to its rigid pyridine-boronate structure .
Methodological Considerations for Data Contradictions
Q. How to address discrepancies in reaction yields between batches?
- Parameter screening : Systematically vary Pd catalyst loadings (0.5–5 mol%), ligand ratios (e.g., PPh₃:Pd), and reaction times .
- Quality control of reagents : Ensure boronate ester precursors are anhydrous (test via Karl Fischer titration) .
- Reaction monitoring : Use in-situ IR spectroscopy to track boronate ester consumption and optimize quenching times .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
